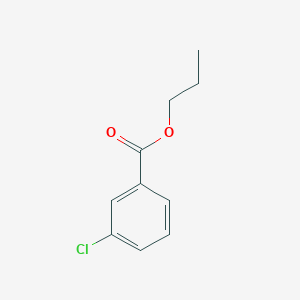
propyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propyl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2 . It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 3-chloro propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: propyl 3-chlorobenzoate can be synthesized through the esterification reaction between benzoic acid and 3-chloro-1-propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: Industrial production of benzoic acid, 3-chloro, propyl ester often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: propyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield benzoic acid and 3-chloro-1-propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-chloro-1-propanol.
Reduction: 3-chloro-1-propanol.
Substitution: Substituted propyl benzoates.
Applications De Recherche Scientifique
propyl 3-chlorobenzoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzoic acid, 3-chloro, propyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may undergo hydrolysis to release benzoic acid and 3-chloro-1-propanol, which can then interact with cellular components and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Benzoic acid, methyl ester: An ester of benzoic acid with a methyl group instead of a 3-chloro propyl group.
Benzoic acid, ethyl ester: An ester of benzoic acid with an ethyl group.
Benzoic acid, 4-chloro, propyl ester: An ester of benzoic acid with a 4-chloro propyl group instead of a 3-chloro propyl group.
Comparison:
- The chlorine atom in the 3-chloro propyl group can participate in additional chemical reactions, such as nucleophilic substitution, which is not possible with methyl or ethyl esters .
- The position of the chlorine atom (3-chloro vs. 4-chloro) can influence the reactivity and biological activity of the compound .
propyl 3-chlorobenzoate: is unique due to the presence of the 3-chloro propyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid.
Propriétés
Numéro CAS |
25800-29-7 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
propyl 3-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 |
Clé InChI |
HVJGKIOKRWTZLP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canonique |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
25800-29-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















